molecular formula C12H10N2 B1199026 5,10-Dihydrophenazine CAS No. 613-32-1

5,10-Dihydrophenazine

Cat. No. B1199026
Key on ui cas rn: 613-32-1
M. Wt: 182.22 g/mol
InChI Key: IVURTNNWJAPOML-UHFFFAOYSA-N
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Patent
US06242602B1

Procedure details

5,10-dihydrophenazine in an amount of 10 g is dissolved in 100 ml ethanol and added to 2.6 g NaOH dissolved in 2 ml of water. The mixture was heated to reflux and O2 bubbled through for 30 minutes. TLC shows that the 5,10-dihydrophenazine is converted completely to phenazine. The mixture was stripped to a volume of 45 ml and 25 ml water added. After cooling in a refrigerator, 8.0 grams of crude phenazine is collected by filtration. The crude phenazine is dissolved in 80 ml toluene, filtered hot, and stripped to 25 ml. When cooled, 5.86 of still somewhat brown phenazine is collected. After an additional recrystallization from toluene, a further toluene solution (50 ml) is treated with 1.0 g charcoal, reduced to 20 ml, cooled to room temperature and then under refrigeration, to yield 4.0 g (40%) of yellow phenazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C.O>[CH:11]1[C:12]2[C:7](=[N:6][C:5]3[C:14]([N:13]=2)=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:8]=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2NC3=CC=CC=C3NC12
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
O2 bubbled through for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in a refrigerator, 8.0 grams of crude phenazine
FILTRATION
Type
FILTRATION
Details
is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crude phenazine is dissolved in 80 ml toluene
FILTRATION
Type
FILTRATION
Details
filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
When cooled
CUSTOM
Type
CUSTOM
Details
5.86 of still somewhat brown phenazine is collected
CUSTOM
Type
CUSTOM
Details
After an additional recrystallization from toluene
ADDITION
Type
ADDITION
Details
a further toluene solution (50 ml) is treated with 1.0 g charcoal

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3N=C12
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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